molecular formula C10H9NO B3187586 8-Methylquinolin-5-ol CAS No. 16026-71-4

8-Methylquinolin-5-ol

Cat. No.: B3187586
CAS No.: 16026-71-4
M. Wt: 159.18
InChI Key: RYRIZLUASUZNFN-UHFFFAOYSA-N
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Description

8-Methylquinolin-5-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinolin-5-ol typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions can significantly impact the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Methylquinolin-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It has shown potential as an antimicrobial and antimalarial agent due to its ability to inhibit the growth of various pathogens.

    Medicine: Research has indicated its potential in developing new therapeutic agents for treating infectious diseases and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methylquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. This leads to the fragmentation of the bacterial chromosome and ultimately cell death. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

    Quinoline: The parent compound of 8-Methylquinolin-5-ol, known for its antimalarial properties.

    8-Hydroxyquinoline: Another derivative with significant antimicrobial activity.

    2-Methylquinoline: Similar in structure but with different biological activities.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

8-methylquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-5-9(12)8-3-2-6-11-10(7)8/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRIZLUASUZNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the same procedure as in Example 23-(a), reaction and treatment were carried out using 3.9 g of 3-amino-4-methylphenol, 7 ml of glycerol, 8.7 g of sodium m-nitrobezene sulfonate and 29 ml of a 80% aqueous sulfuric acid solution in order to obtain 290 mg of 5-hydroxy-8-methylquinoline.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
sodium m-nitrobezene sulfonate
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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